molecular formula C20H22N2O4S B2770907 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851863-87-1

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2770907
CAS No.: 851863-87-1
M. Wt: 386.47
InChI Key: PCDCEVMLCVKHHS-UHFFFAOYSA-N
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Description

The compound “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at the 2-position and a 3,4,5-trimethoxyphenyl ketone moiety. This structural motif aligns with derivatives designed to inhibit tubulin polymerization, a validated anticancer target . The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-binding site inhibitors, which disrupt microtubule dynamics and induce apoptosis in proliferating cancer cells . The benzylthio substituent may enhance lipophilicity and metabolic stability, influencing pharmacokinetic properties .

Synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and Friedel-Crafts acylation (e.g., using aluminum chloride as a catalyst), with yields ranging from 60% to 80% depending on purification methods .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-16-11-15(12-17(25-2)18(16)26-3)19(23)22-10-9-21-20(22)27-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCEVMLCVKHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzylthiol onto the imidazole ring.

    Attachment of the Trimethoxyphenyl Group: This is usually done through a Friedel-Crafts acylation reaction, where the trimethoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Research indicates that compounds containing imidazole rings often exhibit notable biological activities. Preliminary studies suggest that (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone may possess:

  • Anticancer properties : Similar compounds have shown effectiveness against various cancer cell lines.
  • Antimicrobial activity : The compound may inhibit the growth of bacteria and fungi.
  • Anti-inflammatory effects : It could modulate inflammatory pathways.

These activities are typically assessed through bioassays and dose-response studies to establish efficacy and safety profiles.

Potential Applications

The potential applications of This compound span various fields:

  • Pharmacology : As a lead compound in drug development targeting specific diseases.
  • Agriculture : Possible use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science : Potential applications in developing new materials with specific chemical properties.

Case Studies and Comparative Analysis

To illustrate the compound's potential, we can compare it with structurally similar compounds that have been studied extensively:

Compound NameStructural FeaturesBiological Activity
ImatinibBenzamide derivativeAnticancer
ClotrimazoleImidazole derivativeAntifungal
BenzothiazoleContains sulfur and nitrogen heterocyclesAntibacterial

The uniqueness of This compound lies in its specific combination of functional groups, which may enhance its lipophilicity and bioavailability compared to similar compounds.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The imidazole ring can also interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3,4,5-trimethoxyphenyl-containing derivatives with antiproliferative activity. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Structural Features Biological Activity (IC₅₀ or EC₅₀) Synthesis Yield Key References
Target Compound 2-(Benzylthio)-4,5-dihydroimidazole + 3,4,5-trimethoxyphenyl Tubulin polymerization inhibition* 60–80%
(3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone 2,4-Di(3,4,5-trimethoxyphenyl)-imidazole IC₅₀ = 4.1 ± 0.1 μM (tubulin) 86.8%
ABI-231 2-(1H-Indol-3-yl)-imidazole + 3,4,5-trimethoxyphenyl EC₅₀ = 0.12 μM (HeLa cells) 70–85%
Compound III 2-(Phenylamino)thieno[3,2-d]pyrimidine + 3,4,5-trimethoxyphenyl IC₅₀ = 4.1 ± 0.1 μM (tubulin) 75–90%
Compound II (IAT) 2-(1H-Indol-3-yl)-imidazole + 3,4,5-trimethoxyphenyl Oral bioavailability = 45% 50–65%
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydroimidazol-1-yl)methanone 4-Nitrophenyl + 2-(trifluoromethyl-benzylthio)-4,5-dihydroimidazole Not reported 40–60%

Key Observations :

Structural Impact on Activity :

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, as seen in ABI-231 and Compound III, which exhibit submicromolar potency .
  • Substitution at the 2-position of the imidazole ring (e.g., benzylthio vs. indole) modulates solubility and target affinity. For instance, ABI-231’s indole group enhances π-π stacking in the colchicine pocket, while the benzylthio group in the target compound may improve membrane permeability .

Synthetic Accessibility :

  • Yields for 3,4,5-trimethoxyphenyl derivatives typically exceed 60%, but steric hindrance from bulkier substituents (e.g., trifluoromethylbenzylthio in ) reduces efficiency.

Pharmacokinetic Differences :

  • Compound II (IAT) demonstrates 45% oral bioavailability, attributed to its balanced lipophilicity and metabolic stability . The target compound’s benzylthio group may confer similar advantages but requires empirical validation.

Research Findings and Implications

  • Mechanistic Studies : Derivatives with 3,4,5-trimethoxyphenyl groups disrupt microtubule networks by binding to tubulin’s colchicine site, arresting cells in the G2/M phase .
  • Resistance Profile : Unlike taxanes, these compounds retain activity in paclitaxel-resistant models due to their distinct binding mechanism .
  • Optimization Challenges : While high potency is achievable (e.g., ABI-231’s EC₅₀ = 0.12 μM), solubility remains a hurdle for clinical translation. Structural modifications, such as introducing polar groups or prodrug strategies, are under investigation .

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a member of the imidazole derivative family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • An imidazole ring , which is known for its ability to participate in various biochemical interactions.
  • A benzylthio group , enhancing lipophilicity and possibly affecting bioavailability.
  • A trimethoxyphenyl moiety , which may contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds with imidazole structures often exhibit a range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Similar imidazole derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis .
  • Anticancer Properties : Imidazole compounds are frequently investigated for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, altering their function.
  • Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways.
  • Hydrophobic Interactions : The trimethoxyphenyl group may enhance binding affinity to hydrophobic pockets in target proteins .

Antitubercular Activity

A study on related benzothiazole and imidazole derivatives indicated that compounds with similar structural motifs exhibited significant activity against M. tuberculosis. For example, lead compounds from a series of 2-(benzylthio)-1H-benzo[d]imidazoles showed minimal inhibitory concentrations (MIC) as low as 3.8 µM against drug-resistant strains .

Anticancer Potential

Research has highlighted the anticancer potential of imidazole-containing compounds. For instance, derivatives were tested for their ability to induce apoptosis in various cancer cell lines, with some showing IC50 values in the low micromolar range . The specific interactions of the imidazole ring with cellular targets were crucial for their effectiveness.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
ImatinibBenzamide derivative with a phenyl groupAnticancer
ClotrimazoleImidazole derivative with antifungal propertiesAntifungal
BenzothiazoleContains sulfur and nitrogen heterocyclesAntibacterial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring via condensation of glyoxal derivatives, followed by thioether linkage using benzylthiol under basic conditions (e.g., NaH or K₂CO₃). Coupling with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution is critical . Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while catalysts like AlCl₃ improve coupling efficiency. Yields range from 60–80% after purification by flash chromatography (hexane:ethyl acetate) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the imidazole ring (δ 3.2–3.8 ppm for dihydro protons, δ 160–170 ppm for carbonyl carbon) and trimethoxyphenyl groups (δ 3.8–3.9 ppm for OCH₃) .
  • IR Spectroscopy : Detect thioether (C-S stretch at ~650 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z ~439) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity due to the benzylthio and trimethoxyphenyl groups .
  • Stability : Susceptible to oxidation at the thioether moiety; store under inert atmosphere. Aqueous stability tests (pH 1–13) reveal decomposition at extremes, requiring buffered solutions for biological assays .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies quantify its pharmacological potential?

  • Methodological Answer :

  • Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases (e.g., PI3K) or tubulin, with IC₅₀ values derived from dose-response curves .
  • Cellular Assays : Evaluate antiproliferative activity (e.g., MTT assay) in cancer cell lines (e.g., MCF-7, IC₅₀ ~5–10 µM) .
  • Mechanistic Studies : Western blotting to assess downstream signaling (e.g., Akt phosphorylation) .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to β-tubulin (binding energy ~−9.2 kcal/mol) or kinases, highlighting interactions with trimethoxyphenyl and imidazole moieties .

Q. What strategies resolve contradictions in reported biological activity data across similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., fluorobenzyl vs. chlorobenzyl). For example, fluorinated derivatives show 2–3× higher potency due to enhanced electronegativity .
  • Meta-Analysis : Aggregate data from kinase inhibition assays to identify consensus targets (e.g., EGFR vs. VEGFR2 discrepancies) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer :

  • Plasma Stability Assays : Incubate with rat plasma (37°C, pH 7.4); LC-MS/MS analysis shows ~70% remaining after 1 hour, suggesting moderate metabolic liability .
  • Microsomal Metabolism : CYP3A4/2D6 enzymes primarily oxidize the thioether to sulfoxide; co-administration with inhibitors (e.g., ketoconazole) improves bioavailability .

Q. What synthetic modifications enhance selectivity for specific biological targets?

  • Methodological Answer :

  • Substituent Engineering : Replace benzylthio with pyridinylthio to improve solubility and target PI3Kα (IC₅₀ reduced from 12 µM to 3 µM) .
  • Prodrug Design : Introduce ester groups at the methoxy positions for controlled release in acidic tumor microenvironments .

Key Research Recommendations

  • Prioritize metabolic stability studies using deuterated analogs to block oxidation sites.
  • Explore combination therapies with taxanes or kinase inhibitors to leverage synergistic effects.
  • Validate computational predictions with crystallography (e.g., co-crystallization with tubulin).

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